molecular formula C11H14ClNO B13075234 N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine

N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine

Cat. No.: B13075234
M. Wt: 211.69 g/mol
InChI Key: FETVWSXSSHKEPL-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine is a synthetic small molecule featuring an oxetane ring substituted with a 3-amine group and a 4-chloro-3-methylbenzyl moiety. Oxetanes, four-membered oxygen-containing heterocycles, are valued in medicinal chemistry for their ring strain, which enhances metabolic stability and influences molecular conformation .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]oxetan-3-amine

InChI

InChI=1S/C11H14ClNO/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3

InChI Key

FETVWSXSSHKEPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2COC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with oxetan-3-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxetane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, affecting their function and activity. The phenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight Substituent(s) Ring Type Key Features Reference
N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine C₁₂H₁₅ClNO 224.71* 4-Chloro-3-methylbenzyl Oxetane High lipophilicity (Cl, CH₃ substituents) -
N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine C₁₆H₁₆FNO₂ 285.31 3-Methoxy, 4-Fluorophenyl Oxetane Electron-withdrawing F; 75% synthesis yield
N-(4-Iodophenyl)oxetan-3-amine C₉H₁₀INO 275.09 4-Iodophenyl Oxetane High molecular weight (I); polarizable
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Chloro-2-methylphenyl Oxolane Reduced ring strain (5-membered ring)
N-(4-Fluorobenzyl)oxetan-3-amine C₁₀H₁₂FNO 193.21 4-Fluorobenzyl Oxetane Lower lipophilicity (F vs. Cl)
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride C₉H₁₁ClFNO 215.65 4-Fluorophenyl Oxetane Enhanced solubility (HCl salt)

*Estimated based on similar structures.

Key Observations

Fluorine (F) offers a balance between metabolic stability and moderate polarity . Methyl and Methoxy Groups: Methyl groups (e.g., 3-methyl in the target compound) enhance steric bulk, possibly affecting receptor binding. Methoxy groups introduce electron-donating effects, altering electronic properties .

Ring System Variations: Oxetane vs.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays or formulation.

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